N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide is an organic compound with a complex structure that includes a benzylideneamino group and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide typically involves the condensation of benzylideneaniline with 2-(4-chlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and reagents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide
- N-[(Z)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide
- N-[(Z)-benzylideneamino]-2-(4-fluorophenoxy)acetamide
Uniqueness
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10- |
InChI Key |
SXVAUSGNZCCPIJ-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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